molecular formula C16H13NO4S B10841018 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid

Cat. No.: B10841018
M. Wt: 315.3 g/mol
InChI Key: FSVUAMOXCTUQEP-UHFFFAOYSA-N
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Description

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety. The indole structure is a prominent scaffold in many biologically active molecules, making this compound of significant interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid typically involves the sulfonylation of 4-methylindole followed by coupling with benzoic acid derivatives. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzoic acid ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfonyl group can also play a role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    Indole-3-acetic acid: Another indole derivative with significant biological activity.

    Sulindac: A non-steroidal anti-inflammatory drug that also contains a sulfonyl group.

    Benzoic acid derivatives: Various compounds with similar structural features but different functional groups.

Uniqueness: 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is unique due to its combination of an indole and a sulfonyl-benzoic acid moiety, which provides a distinct set of chemical properties and potential biological activities .

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

2-(4-methylindol-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C16H13NO4S/c1-11-5-4-7-14-12(11)9-10-17(14)22(20,21)15-8-3-2-6-13(15)16(18)19/h2-10H,1H3,(H,18,19)

InChI Key

FSVUAMOXCTUQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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